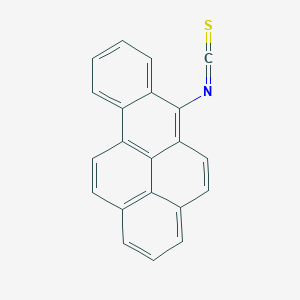
Cytosaminomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytosaminomycin B (CSM-B) is a natural product antibiotic that belongs to the aminoglycoside family. It was first isolated from the fermentation broth of Streptomyces sp. MK-898 in 1994. CSM-B has shown promising antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including multidrug-resistant strains. In addition, CSM-B has been found to have low toxicity and high stability in physiological conditions, making it a potential candidate for clinical use.
Wissenschaftliche Forschungsanwendungen
Anticoccidial Agents
Cytosaminomycin B, along with other cytosaminomycins, has been identified as a novel anticoccidial agent. Shiomi et al. (1994) elucidated the structure of cytosaminomycin B, highlighting its role as a nucleoside antibiotic related to oxyplicacetin. The unique carboxylic acid moieties bonded to the cytosine residue differentiate it from oxyplicacetin (Shiomi et al., 1994). Additionally, Haneda et al. (1994) reported the production of cytosaminomycin B by Streptomyces amakusaensis KO-8119, isolating it from the fermentation broth. This compound inhibited the growth of Eimeria tenella in vitro, suggesting its potential in controlling coccidiosis (Haneda et al., 1994).
Methodological Advancements in Culturing
Kelly et al. (2008) discussed an improved method for culturing Streptomyces sahachiroi, a soil microorganism that produces azinomycin B. Although not directly related to Cytosaminomycin B, this research sheds light on advancements in culturing techniques for Streptomyces species, which could be beneficial for the production of Cytosaminomycin B (Kelly, Sharma, & Watanabe, 2008).
Synthetic Studies
Sugimura (2003) conducted a synthetic study of cytosaminomycins, using intramolecular glycosylation as a key step. This study is essential for understanding the synthetic pathways of cytosaminomycins, which could lead to advancements in the synthesis and potential applications of Cytosaminomycin B (Sugimura, 2003).
Eigenschaften
CAS-Nummer |
157878-03-0 |
|---|---|
Produktname |
Cytosaminomycin B |
Molekularformel |
C26H37N5O8 |
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14+,17+,19+,20-,21+,22-,23+,25-/m1/s1 |
InChI-Schlüssel |
UFIWZSNSJFCLAC-NIMFOLHWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H](C[C@@H]2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C |
Synonyme |
cytosaminomycin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)
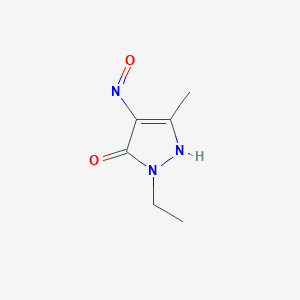
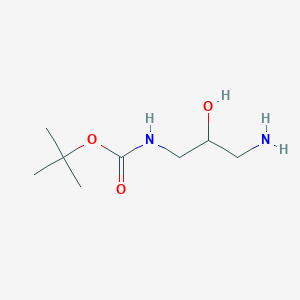
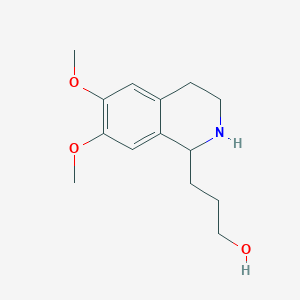
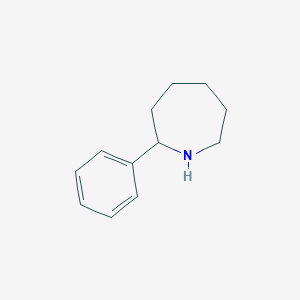

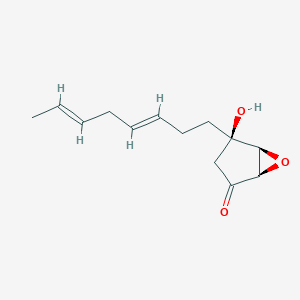
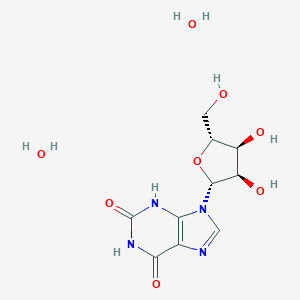
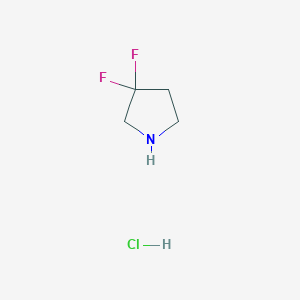
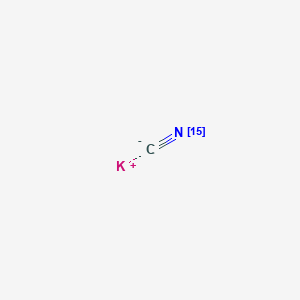
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
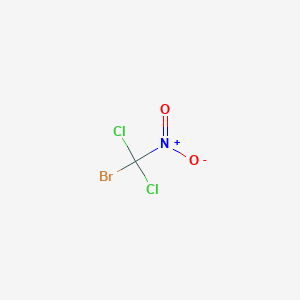
![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
